molecular formula C19H16N2OS B2688639 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-04-0

9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2688639
CAS No.: 866727-04-0
M. Wt: 320.41
InChI Key: IZVMKLOJUQQDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-2-aminopyrimidine with 2-hydroxyacetophenone to form an intermediate, which is then cyclized to produce the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various pathogens and cancer cell lines, showing promising results.

    Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development. It has shown potential as a neuroprotective and anti-inflammatory agent, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Comparison with Similar Compounds

9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

9-methyl-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-11-6-8-13(9-7-11)17-20-18-15(19(23)21-17)10-14-5-3-4-12(2)16(14)22-18/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVMKLOJUQQDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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